6-Chloro-2-(4-methylphenyl)benzoic acid chemical structure
6-Chloro-2-(4-methylphenyl)benzoic acid chemical structure
Topic: Comprehensive Structural and Synthetic Analysis of 6-Chloro-2-(4-methylphenyl)benzoic Acid
Executive Summary
6-Chloro-2-(4-methylphenyl)benzoic acid (also referred to as 6-chloro-2-p-tolylbenzoic acid) represents a critical scaffold in modern medicinal chemistry, particularly within the class of atropisomeric biaryls . Its structural uniqueness lies in the 2,6-disubstitution pattern on the benzoic acid core, where a chlorine atom at position 6 and a 4-methylphenyl group at position 2 flank the carboxylic acid moiety.
This specific steric arrangement restricts rotation around the biaryl axis, creating a stable or semi-stable chiral axis depending on the temperature and solvent environment. Such scaffolds are increasingly valued in drug discovery for their ability to lock bioactive conformations, thereby reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs).
Structural Analysis & Conformational Dynamics
The "Ortho-Effect" and Atropisomerism
The defining feature of this molecule is the steric clash between the carboxylic acid group at C1, the p-tolyl ring at C2, and the chlorine atom at C6.
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Steric Bulk: The Van der Waals radius of Chlorine (1.75 Å) and the p-tolyl group significantly hinder the rotation of the carboxylic acid group and the biaryl bond.
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Non-Planarity: To minimize steric repulsion, the two aromatic rings (the benzoic acid core and the p-tolyl ring) twist out of coplanarity. The dihedral angle is typically between 60° and 90°.
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Axial Chirality: If the rotational barrier exceeds ~20 kcal/mol, the molecule can exist as distinct atropisomers (
and ) at room temperature.[1] This has profound implications for enantioselective synthesis and biological activity.
Electronic Properties
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Acidity: The ortho-chlorine atom exerts an electron-withdrawing inductive effect (-I), which typically increases the acidity of the benzoic acid relative to unsubstituted benzoic acid. However, the steric bulk may hinder solvation of the carboxylate anion, modulating the observed pKa.
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Lipophilicity: The addition of the chlorine and the methyl group increases the logP, enhancing membrane permeability compared to the parent biphenyl carboxylic acid.
Synthetic Methodology
The most robust route to 6-Chloro-2-(4-methylphenyl)benzoic acid is via Suzuki-Miyaura Cross-Coupling . The presence of the 6-chloro substituent requires careful catalyst selection to prevent oxidative addition at the wrong position (though the C-Br bond is significantly more reactive than C-Cl) and to overcome the steric hindrance of the 2,6-substitution.
Retrosynthetic Analysis
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Disconnection: Biaryl bond (C2–C1').
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Coupling Partners:
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Electrophile: Methyl 2-bromo-6-chlorobenzoate (preferred over the free acid to prevent catalyst poisoning and improve solubility).
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Nucleophile: 4-Methylphenylboronic acid.
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Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
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Substrate: Methyl 2-bromo-6-chlorobenzoate (1.0 equiv)
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Boronic Acid: 4-Methylphenylboronic acid (1.2 equiv)
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Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
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Rationale: SPhos is an electron-rich, bulky Buchwald ligand specifically designed to facilitate oxidative addition into hindered aryl halides and promote reductive elimination in sterically congested biaryls.
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Base: K₃PO₄ (3.0 equiv)
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Solvent: Toluene/Water (10:1)
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Conditions: 100°C, 12-16 hours, Inert Atmosphere (N₂).
Step-by-Step Procedure:
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Setup: Flame-dry a 50 mL Schlenk flask and cool under nitrogen.
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Charging: Add Methyl 2-bromo-6-chlorobenzoate (2.5 g, 10 mmol), 4-Methylphenylboronic acid (1.63 g, 12 mmol), and K₃PO₄ (6.36 g, 30 mmol).
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Catalyst Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol) and SPhos (410 mg, 1.0 mmol).
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Solvent: Add degassed Toluene (25 mL) and Water (2.5 mL).
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Reaction: Seal the flask and heat to 100°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2][3]
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Workup: Cool to RT. Dilute with EtOAc (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.
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Hydrolysis (to obtain the acid): Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (5 equiv) and stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[3][4]
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: 75–85% over two steps.
Workflow Diagram (DOT)
Caption: Synthetic workflow for 6-Chloro-2-(4-methylphenyl)benzoic acid emphasizing the Suzuki coupling of hindered substrates.
Analytical Characterization
To validate the structure and purity, the following analytical signatures are expected:
| Technique | Expected Signal / Characteristic | Mechanistic Insight |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.0 (bs, 1H, -COOH) | Carboxylic proton; broad due to H-bonding. |
| δ 7.4-7.6 (m, 3H, Benzoic core) | Aromatic protons on the chlorinated ring. | |
| δ 7.1-7.3 (AA'BB', 4H, p-Tolyl) | Characteristic para-substituted pattern. | |
| δ 2.35 (s, 3H, -CH₃) | Methyl group on the p-tolyl ring. | |
| ¹³C NMR | ~168 ppm (C=O) | Carbonyl carbon. |
| ~130-140 ppm (Quaternary C) | C-Cl, C-COOH, and Biaryl C-C carbons. | |
| HRMS (ESI-) | [M-H]⁻ = 245.037 | Calc. for C₁₄H₁₀ClO₂⁻. Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) confirms halogen presence. |
| IR Spectroscopy | 1690-1710 cm⁻¹ (C=O stretch) | Carboxylic acid dimer stretch. |
| 750-800 cm⁻¹ (C-Cl stretch) | Aryl chloride signature. |
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
This molecule serves as a "gatekeeper" scaffold. In kinase inhibitors, the biaryl axis often binds in the hydrophobic pocket adjacent to the ATP-binding site. The 2,6-substitution locks the conformation, potentially increasing selectivity for specific kinase isoforms (e.g., p38 MAP kinase or specific tyrosine kinases) by mimicking the twisted transition state of the natural substrate.
Precursor for Tricyclic Systems
The acid can be cyclized to form fluorenones or phenanthridinones via intramolecular Friedel-Crafts acylation or Schmidt reaction, respectively. These tricyclic cores are ubiquitous in natural products and poly-pharmacological agents.
Cyclization Pathway Diagram:
Caption: Acid-mediated cyclization pathway to form the fluorenone core.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
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Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398–6401. Link
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Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link
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BenchChem. (2025). 2-Bromo-6-chlorobenzoic acid Structure and Applications. BenchChem Database. Link
